

4-(3-Nitrophenyl)morpholine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(3-Nitrophenyl)morpholine**

Cat. No.: **B053315**

[Get Quote](#)

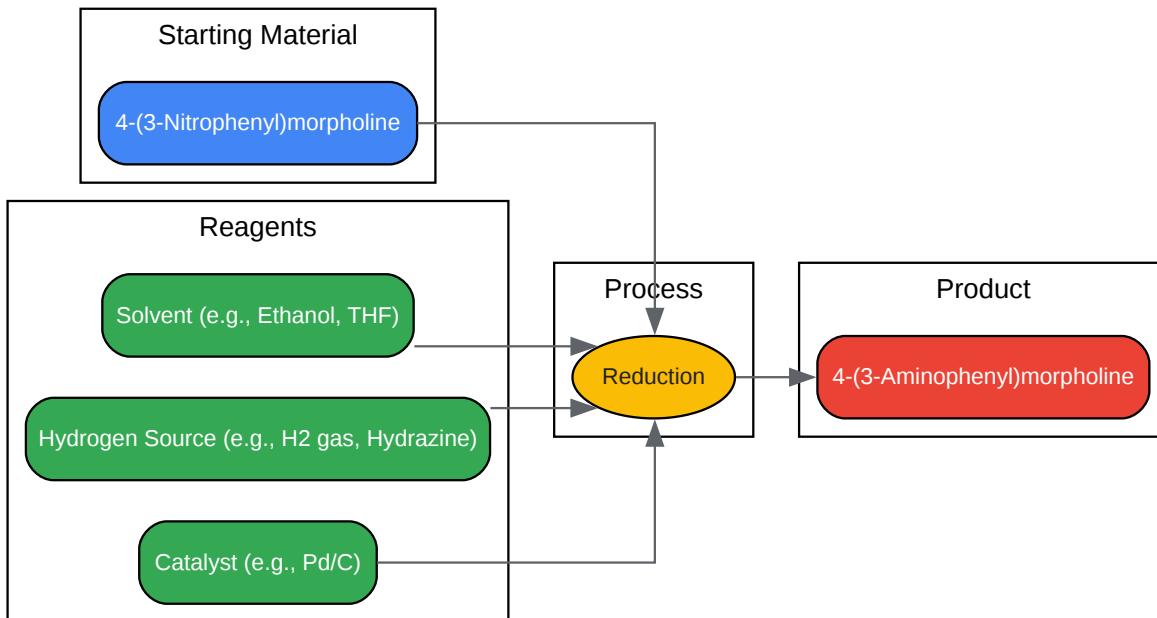
An In-depth Technical Guide for Researchers and Drug Development Professionals

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles. When functionalized with a nitrophenyl group, it offers a versatile building block for creating diverse libraries of compounds with a wide range of biological activities. This technical guide focuses on the applications of **4-(3-nitrophenyl)morpholine** as a core structural motif in the design and synthesis of novel therapeutic agents, with a particular emphasis on its role in the development of kinase inhibitors.

Physicochemical Properties

The key physicochemical properties of **4-(3-nitrophenyl)morpholine** are summarized in the table below. These properties make it a suitable starting material for a variety of chemical transformations.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃
Molecular Weight	208.22 g/mol
Appearance	Yellow Solid
Purity	≥ 99% (HPLC)
CAS Number	116922-22-6


Synthesis and Derivatization

4-(3-Nitrophenyl)morpholine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amine, which then acts as a key functional group for further derivatization, often through amide bond formation or by serving as a nucleophile in substitution reactions. This versatility allows for the exploration of a broad chemical space in the search for new drug candidates.

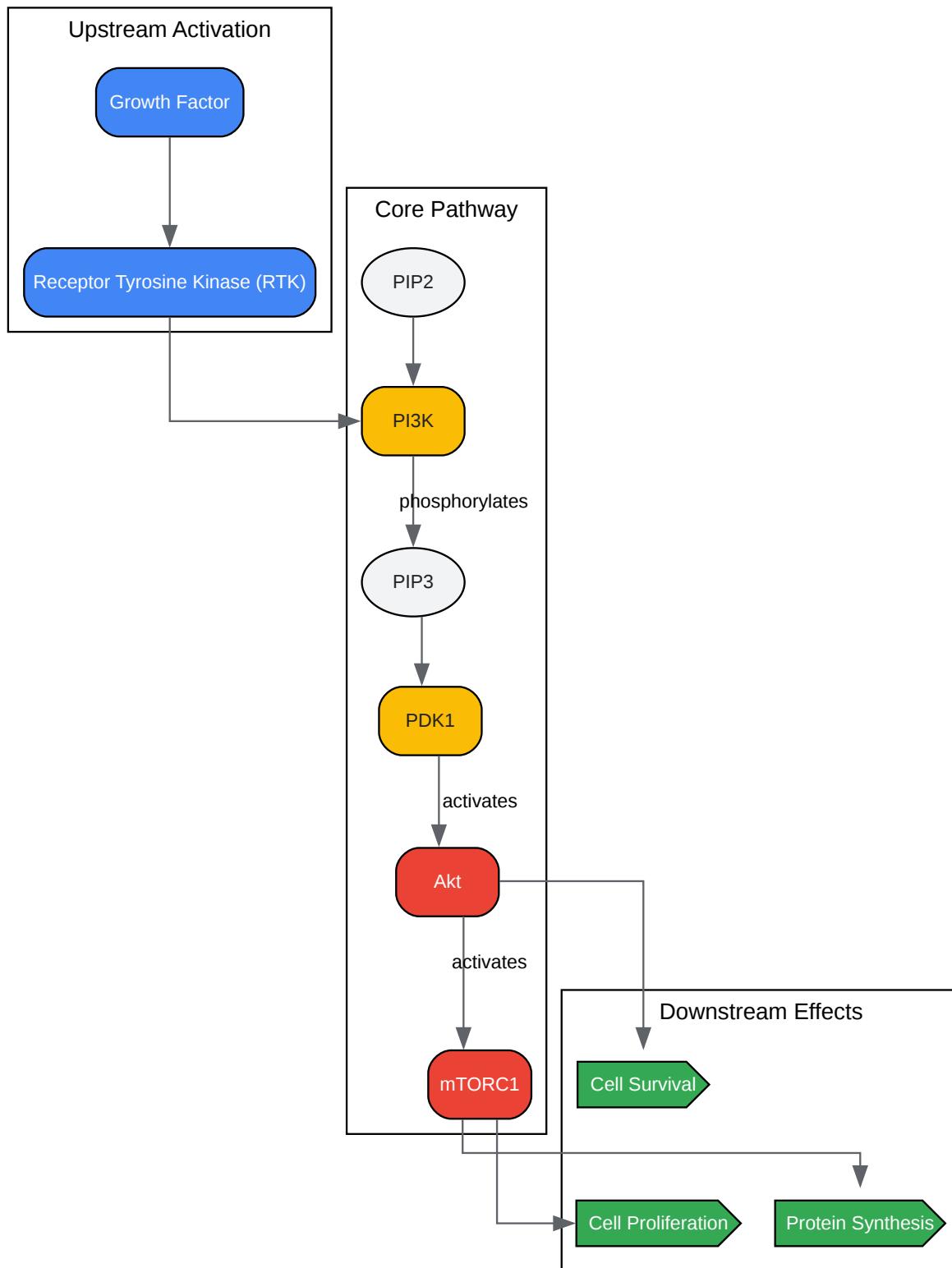
One of the most prominent applications of the analogous 4-(4-nitrophenyl)morpholine is as a key intermediate in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban. While detailed protocols for a wide range of **4-(3-nitrophenyl)morpholine** derivatives are not extensively available in the public domain, the synthetic strategies employed for the para-isomer can be adapted. A general and crucial step in many synthetic routes is the reduction of the nitro group to an amine.

Experimental Workflow for the Synthesis of 4-(3-Aminophenyl)morpholine

The following diagram illustrates a typical workflow for the reduction of **4-(3-nitrophenyl)morpholine** to 4-(3-aminophenyl)morpholine, a critical step for introducing further diversity.

[Click to download full resolution via product page](#)

Figure 1. General workflow for the reduction of **4-(3-nitrophenyl)morpholine**.


Application in Kinase Inhibition: The PI3K/Akt/mTOR Pathway

The morpholine ring is a common feature in many kinase inhibitors, where the oxygen atom often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme.^[1] The PI3K/Akt/mTOR signaling pathway is a key regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.^[2] Consequently, it is a major target for cancer drug discovery.

While specific data for **4-(3-nitrophenyl)morpholine** derivatives targeting this pathway are limited, the general importance of the morpholine scaffold in PI3K inhibitors suggests that derivatives of 4-(3-aminophenyl)morpholine would be promising candidates for inhibition of this pathway.^[3]

The PI3K/Akt/mTOR Signaling Pathway

The following diagram provides a simplified overview of the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer progression.

[Click to download full resolution via product page](#)**Figure 2.** A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Biological Activity of Derivatives

While comprehensive structure-activity relationship (SAR) studies for a series of **4-(3-nitrophenyl)morpholine** derivatives are not readily available, a study on a related compound, a benzofuran ring-linked 3-nitrophenyl chalcone derivative, demonstrated potent anticancer activity. This highlights the potential of the 3-nitrophenyl moiety in designing cytotoxic agents.

Compound	Cell Line	IC ₅₀ (μM)
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] [4]	HCT-116 (Colon Cancer)	1.71
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] [4]	HT-29 (Colon Cancer)	7.76

The data indicates that the 3-nitrophenyl group can be a valuable component of molecules designed to have selective cytotoxicity against cancer cells.

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations involving the analogous 4-(4-nitrophenyl)morpholine scaffold. These can serve as a starting point for the development of synthetic routes for **4-(3-nitrophenyl)morpholine** derivatives.

It is important to note that reaction conditions may require optimization for the 3-nitro isomer.

Synthesis of 4-(4-Nitrophenyl)morpholine[5]

- Materials: p-Chloronitrobenzene, morpholine, sodium carbonate.
- Procedure:

- A mixture of p-chloronitrobenzene (0.2 mol), morpholine (1 mol), and sodium carbonate (0.12 mol) is heated to 100°C in a reaction flask.
- The reaction is monitored by HPLC and allowed to proceed for 5 hours.
- After completion, the mixture is concentrated under reduced pressure to yield a yellow solid.
- Water (200 mL) is added, and the mixture is stirred for 20 minutes.
- The solid is collected by filtration, washed with water, and dried to afford 4-(4-nitrophenyl)morpholine.
- Yield: 98.5%

Synthesis of 4-(4-Nitrophenyl)morpholin-3-one[6]

- Materials: 4-(4-Nitrophenyl)morpholine, aqueous acetic acid, palladium on carbon (Pd/C).
- Procedure:
 - 4-(4-Nitrophenyl)morpholin-3-one is dissolved in aqueous acetic acid.
 - Palladium on carbon catalyst is added to the solution.
 - The mixture is hydrogenated under hydrogen overpressure (1-5 bar) at a temperature between 15-70°C (optimally 20-30°C).
 - Upon completion of the reaction, the catalyst is filtered off.
 - The solvent is changed to 2-propanol by distillation, from which the product crystallizes.

Reduction of 4-(4-Nitrophenyl)morpholin-3-one to 4-(4-Aminophenyl)morpholin-3-one[6]

- Materials: 4-(4-Nitrophenyl)morpholin-3-one, palladium on carbon (Pd/C), tetrahydrofuran.
- Procedure:

- 4-(4-Nitrophenyl)morpholin-3-one is dissolved in tetrahydrofuran.
- Palladium on carbon catalyst is added.
- The mixture is reduced at 70°C.
- The reaction progress is monitored until completion.
- The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(4-aminophenyl)morpholin-3-one.

Conclusion

4-(3-Nitrophenyl)morpholine is a promising and versatile building block in medicinal chemistry. Its chemical tractability, particularly the facile reduction of the nitro group to an amine, provides a gateway to a vast array of derivatives. While specific and extensive biological data for derivatives of the 3-nitro isomer are currently limited in publicly accessible literature, the well-established role of the morpholine scaffold in kinase inhibitors, especially those targeting the PI3K/Akt/mTOR pathway, strongly suggests that this is a fruitful area for further investigation. The development of novel anticancer agents and other therapeutics could be significantly advanced by the systematic exploration of the chemical space around the 4-(3-aminophenyl)morpholine core. Researchers are encouraged to adapt existing synthetic protocols and to undertake comprehensive biological evaluations to unlock the full potential of this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morphinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(3-Nitrophenyl)morpholine: A Versatile Scaffold in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053315#4-3-nitrophenyl-morpholine-as-a-building-block-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com